molecular formula C12H16N2O2 B13473593 rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

Cat. No.: B13473593
M. Wt: 220.27 g/mol
InChI Key: DQAVFCORLPTNAU-MNOVXSKESA-N
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Description

rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate: is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.2676 g/mol . This compound is characterized by the presence of a benzyl group, an aminocyclobutyl moiety, and a carbamate functional group. It is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,2S)-2-aminocyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates or amides

Scientific Research Applications

rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is unique due to its specific combination of a benzyl group and an aminocyclobutyl moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. Similarly, rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate contains a chlorosulfonyl group, leading to different chemical behavior and uses .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl N-[(1S,2R)-2-aminocyclobutyl]carbamate

InChI

InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m1/s1

InChI Key

DQAVFCORLPTNAU-MNOVXSKESA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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